molecular formula C9H8F2O2 B13709477 5-Ethyl-2,2-difluorobenzo[d][1,3]dioxole

5-Ethyl-2,2-difluorobenzo[d][1,3]dioxole

Cat. No.: B13709477
M. Wt: 186.15 g/mol
InChI Key: SYECJJDJSIAYNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethyl-2,2-difluorobenzo[d][1,3]dioxole is a chemical compound belonging to the benzodioxole family. This compound is characterized by the presence of two fluorine atoms and an ethyl group attached to the benzodioxole ring. Benzodioxoles are known for their diverse applications in organic synthesis, pharmaceuticals, and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2,2-difluorobenzo[d][1,3]dioxole typically involves the introduction of fluorine atoms and an ethyl group onto the benzodioxole ring. One common method involves the reaction of 2,2-difluorobenzo[d][1,3]dioxole with ethylating agents under controlled conditions. The reaction mixture is often heated and stirred to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2,2-difluorobenzo[d][1,3]dioxole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: Halogenation, nitration, and sulfonation are common substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂), nitrating agents like nitric acid (HNO₃), and sulfonating agents like sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

5-Ethyl-2,2-difluorobenzo[d][1,3]dioxole has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 5-Ethyl-2,2-difluorobenzo[d][1,3]dioxole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance its binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Difluorobenzo[d][1,3]dioxole-5-carboxylic acid
  • 5-Bromo-2,2-difluorobenzo[d][1,3]dioxole
  • Methyl 2,2-difluorobenzo[d][1,3]dioxole-5-carboxylate

Uniqueness

5-Ethyl-2,2-difluorobenzo[d][1,3]dioxole is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The ethyl group may enhance its lipophilicity, making it more suitable for certain applications compared to its analogs.

Properties

Molecular Formula

C9H8F2O2

Molecular Weight

186.15 g/mol

IUPAC Name

5-ethyl-2,2-difluoro-1,3-benzodioxole

InChI

InChI=1S/C9H8F2O2/c1-2-6-3-4-7-8(5-6)13-9(10,11)12-7/h3-5H,2H2,1H3

InChI Key

SYECJJDJSIAYNT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(O2)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.